molecular formula C24H27N3O2 B2674199 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenoxyacetamide CAS No. 1049459-09-7

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2674199
CAS No.: 1049459-09-7
M. Wt: 389.499
InChI Key: PUIXMSDNTJVBAQ-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenoxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of isoquinoline, pyrrole, and phenoxyacetamide, making it an interesting subject for chemical research and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenoxyacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Derivative: Starting with a precursor such as 3,4-dihydroisoquinoline, which can be synthesized through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.

    Pyrrole Incorporation:

    Amide Bond Formation: The final step is the formation of the amide bond between the phenoxyacetic acid derivative and the intermediate compound formed in the previous steps. This can be done using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The isoquinoline and pyrrole rings can be oxidized under strong oxidizing conditions, potentially leading to ring-opening or formation of quinoline derivatives.

    Reduction: Reduction reactions can target the amide bond or the aromatic rings, leading to the formation of amines or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenoxyacetamide may serve as a probe to study the interactions of isoquinoline and pyrrole derivatives with biological macromolecules.

Medicine

Potential medicinal applications include the development of new drugs targeting specific receptors or enzymes. The compound’s structure suggests it could interact with neurotransmitter systems or other biological pathways.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenoxyacetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The isoquinoline and pyrrole moieties could play a role in binding to these targets, while the phenoxyacetamide group might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-phenoxyacetamide: Lacks the pyrrole moiety, which might affect its biological activity and chemical reactivity.

    N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenoxyacetamide: Lacks the isoquinoline moiety, potentially altering its interaction with biological targets.

Uniqueness

The combination of isoquinoline, pyrrole, and phenoxyacetamide in a single molecule is unique and provides a distinct set of chemical and biological properties

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-26-14-7-12-22(26)23(27-15-13-19-8-5-6-9-20(19)17-27)16-25-24(28)18-29-21-10-3-2-4-11-21/h2-12,14,23H,13,15-18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIXMSDNTJVBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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